molecular formula C13H19BFNO2 B8455088 2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8455088
M. Wt: 251.11 g/mol
InChI Key: UGNGQDFZULGKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained attention in the field of organic synthesis. This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a boronic ester moiety. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The goal is to achieve high throughput while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, inhibiting enzyme activity. Additionally, the fluorine atom enhances the compound’s affinity for carbon, increasing its stability and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-fluoro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline lies in its combination of a fluorine atom, a methyl group, and a boronic ester moiety. This combination enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C13H19BFNO2

Molecular Weight

251.11 g/mol

IUPAC Name

2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BFNO2/c1-8-6-11(16)10(15)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

UGNGQDFZULGKEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)N)F

Origin of Product

United States

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